molecular formula C9H6BF2NO2 B13347844 (7,8-Difluoroquinolin-3-yl)boronic acid

(7,8-Difluoroquinolin-3-yl)boronic acid

Cat. No.: B13347844
M. Wt: 208.96 g/mol
InChI Key: UVVRLWBOYVLGNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Difluoroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 7,8-difluoroquinoline with a boronic ester under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale boronic acid synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, are likely applicable .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7,8-Difluoroquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can influence its reactivity and the types of reactions it undergoes. This dual fluorination can enhance its biological activity and make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H6BF2NO2

Molecular Weight

208.96 g/mol

IUPAC Name

(7,8-difluoroquinolin-3-yl)boronic acid

InChI

InChI=1S/C9H6BF2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4,14-15H

InChI Key

UVVRLWBOYVLGNB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C(C=C2)F)F)N=C1)(O)O

Origin of Product

United States

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